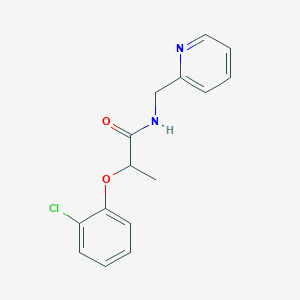
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide, also known as PPMP, is a chemical compound that belongs to the class of amides. It has been widely studied for its potential therapeutic applications in various diseases.
作用機序
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide inhibits the activity of sphingosine kinase 1, which is involved in the production of sphingosine-1-phosphate (S1P). S1P is a signaling molecule that regulates cell growth and survival. By inhibiting the activity of sphingosine kinase 1, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide reduces the production of S1P, which leads to the induction of cell death in cancer cells and the reduction of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to induce cell death in cancer cells and reduce the growth of tumors in animal models. It has also been shown to reduce the accumulation of beta-amyloid plaques in the brain in Alzheimer's disease. In diabetes, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to improve insulin sensitivity and glucose tolerance.
実験室実験の利点と制限
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has been shown to be effective in reducing the growth of tumors in animal models, making it a promising candidate for cancer therapy. However, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide. One direction is to investigate its potential therapeutic applications in other diseases such as multiple sclerosis and inflammatory bowel disease. Another direction is to develop more potent analogs of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide that have improved solubility and bioavailability. Furthermore, the mechanism of action of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide needs to be further elucidated to fully understand its effects on cell growth and survival. Overall, the study of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has the potential to lead to the development of novel therapeutics for various diseases.
合成法
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide can be synthesized by the reaction of 2-chlorophenol with 2-pyridinemethanamine followed by the reaction with 2-chloro-N-(propan-2-yl)acetamide. The final compound is purified by column chromatography.
科学的研究の応用
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the activity of sphingosine kinase 1, which is involved in the regulation of cell growth and survival. 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to induce cell death in cancer cells and reduce the growth of tumors in animal models. In Alzheimer's disease, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain. In diabetes, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to improve insulin sensitivity and glucose tolerance.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11(20-14-8-3-2-7-13(14)16)15(19)18-10-12-6-4-5-9-17-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEONOGZSDESDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide](/img/structure/B6044676.png)

![3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6044689.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6044698.png)
![4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol](/img/structure/B6044702.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B6044719.png)
![(1-methyl-1H-imidazol-2-yl)[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6044728.png)
![2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol](/img/structure/B6044730.png)
![1-sec-butyl-5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044734.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-{[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazono}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6044743.png)
![5-methyl-3H-pyrimido[4',5':3,4]pyrazolo[1,5-a]benzimidazol-4(5H)-one](/img/structure/B6044744.png)

![ethyl (1-{[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]amino}cyclohexyl)acetate](/img/structure/B6044766.png)
![2-(1-(4-ethoxybenzyl)-4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6044771.png)